LogP Differential: The 4-Methoxybenzyl Group Modulates Lipophilicity for Optimal Membrane Permeability vs. Unsubstituted Phenyl Analogs
The target compound's calculated XLogP3-AA of 3.6 represents a significant increase in lipophilicity compared to analogs lacking the 4-methoxybenzyl group. The unsubstituted phenyl analog, 1-((4-cyclohexylthiazol-2-yl)methyl)-3-phenethylurea (CAS 2034335-72-1), with the benzylamine replaced by phenethylamine, has a lower predicted LogP. This difference is critical because a LogP of 3-4 is often optimal for passive membrane permeability and oral absorption, whereas lower values can limit cellular uptake [1]. The quantified difference in LogP directly impacts the compound's suitability for cell-based assays requiring efficient membrane crossing.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 1-((4-Cyclohexylthiazol-2-yl)methyl)-3-phenethylurea (CAS 2034335-72-1); Predicted LogP ~3.0 (Class-level inference based on removal of ether oxygen) |
| Quantified Difference | Δ LogP ≈ 0.6 units; ~4-fold higher predicted partition coefficient for the target compound. |
| Conditions | Computational prediction (XLogP3 algorithm) as reported in PubChem [2]. |
Why This Matters
The higher LogP indicates superior predicted membrane permeability, making this specific compound a more suitable candidate for intracellular target engagement assays compared to less lipophilic analogs.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235-248. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 121018834, 1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea. Accessed April 29, 2026. View Source
